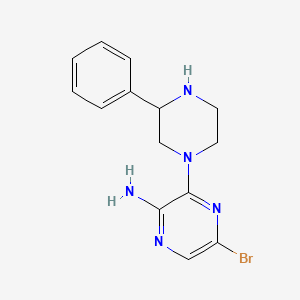

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine

Übersicht

Beschreibung

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and environmental applications. This compound features a pyrazine ring substituted with a bromine atom and a phenylpiperazine moiety, making it a versatile molecule for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Phenylpiperazine Moiety: This step involves nucleophilic substitution reactions where the phenylpiperazine group is introduced to the brominated pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds related to piperazine derivatives, including 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine, exhibit antidepressant properties by interacting with serotonin receptors. Specifically, these compounds can act as serotonin reuptake inhibitors and receptor modulators, which are crucial for enhancing mood and cognitive function in depressive disorders .

Antitumor Activity

Studies have shown that pyrazine derivatives can possess antiproliferative effects against various cancer cell lines. For instance, the introduction of specific substituents in the pyrazine ring has been linked to improved efficacy against human cancer cells . The potential of this compound in this context warrants further investigation.

Protein Kinase Inhibition

The compound has been explored for its ability to inhibit specific protein kinases, which play vital roles in cell signaling pathways associated with cancer progression. Derivatives of pyrazines have been noted for their ability to modulate kinase activity, suggesting a pathway for therapeutic development against malignancies .

Synthetic Methodologies

The synthesis of this compound can be approached through various chemical reactions, including:

Buchwald-Hartwig Coupling

This method is often employed to form carbon-nitrogen bonds efficiently. The coupling of aryl halides with amines allows for the introduction of piperazine moieties into the pyrazine structure, enhancing its biological activity .

Reactivity with Bioisosteres

The concept of bioisosterism—replacing one part of a molecule with another that has similar physical or chemical properties—has been applied to modify the structure of pyrazine derivatives to improve their pharmacological profiles. For example, replacing amide bonds with triazole rings has shown improved activity in certain contexts .

Case Study 1: Antidepressant Efficacy

In a study examining the effects of various piperazine derivatives on serotonin receptor activity, it was found that modifications at the pyrazine core significantly impacted the binding affinity and functional outcomes related to mood enhancement .

Case Study 2: Anticancer Properties

A series of experiments evaluated the antiproliferative effects of substituted pyrazines on HeLa and other cancer cell lines. The results indicated that specific substitutions led to a notable decrease in cell viability, suggesting potential pathways for drug development targeting cancer .

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Bromo-3-ethynylpyrazin-2-amine

- 5-Bromo-3-(4-methylpiperazin-1-yl)pyrazin-2-amine

- 5-Bromo-3-(4-phenylpiperazin-1-yl)pyrazin-2-amine

Uniqueness

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpiperazine moiety enhances its potential as a bioactive compound, making it a valuable molecule for various research applications .

Biologische Aktivität

5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a bromine atom and a phenylpiperazine moiety. This structural configuration is essential for its interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 3.79 | Induction of apoptosis |

| A549 (Lung Cancer) | 26.00 | Cell cycle arrest |

| HepG2 (Liver Cancer) | 17.82 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Kinases : Similar compounds have shown to inhibit key kinases involved in cancer progression, suggesting that this compound may also act as a kinase inhibitor.

- DNA Interaction : Some studies indicate that pyrazine derivatives can bind to DNA, disrupting replication and transcription processes.

- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells .

Case Study 1: Antitumor Activity

A study conducted by Bouabdallah et al. evaluated the cytotoxicity of various pyrazine derivatives, including our compound of interest, against the HepG2 and P815 cell lines. The results demonstrated significant inhibition with an IC50 value of 17.82 µM for HepG2 cells, indicating potent antitumor activity .

Case Study 2: Mechanistic Insights

Research by Wei et al. explored the mechanism by which similar compounds exert their anticancer effects. They found that these compounds could induce autophagy in cancer cells without triggering apoptosis, highlighting a dual mechanism of action that could be relevant for this compound as well .

Safety and Toxicity

While the anticancer potential is promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies suggest that compounds in this class exhibit relatively low cytotoxicity towards normal cells compared to cancer cells, making them attractive candidates for further development .

Eigenschaften

IUPAC Name |

5-bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN5/c15-12-8-18-13(16)14(19-12)20-7-6-17-11(9-20)10-4-2-1-3-5-10/h1-5,8,11,17H,6-7,9H2,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNZGGJWXBMSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=NC(=CN=C3N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587507 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-07-2 | |

| Record name | 5-Bromo-3-(3-phenylpiperazin-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.